molecular formula C16H17NO5S B2935634 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid CAS No. 565165-69-7

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid

Cat. No. B2935634
CAS RN: 565165-69-7
M. Wt: 335.37
InChI Key: GKGCBCJFGTYUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” is a chemical compound . It shares the part structure of phenoxyacetic acid . Phenoxyacetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” are not directly provided in the available resources .

Scientific Research Applications

Inhibitors of Cytosolic Phospholipase A2α

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid: derivatives have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the arachidonic acid cascade, leading to the formation of pro-inflammatory eicosanoids . These inhibitors are expected to provide new treatment options for inflammatory conditions.

COX-2 Selective Inhibition

Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors. COX-2 is involved in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 can provide anti-inflammatory benefits while minimizing side effects .

Medicinal Chemistry and Drug Design

The phenoxy acetamide group, to which 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid belongs, has been the subject of medicinal chemistry research. These compounds are being designed and synthesized for their potential as new pharmaceuticals, with a focus on safety and efficacy to enhance life quality .

Biological Activity Studies

The chemical structure of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid allows for molecular interactions that are significant in studying the biological effects of drugs. Research into the biological activities of this compound and its derivatives can lead to the discovery of pharmacologically interesting compounds .

Chemical Synthesis Techniques

This compound is also used in chemical synthesis techniques. Its benzylic position is particularly reactive, allowing for various chemical reactions such as free radical bromination and nucleophilic substitution, which are essential in synthetic chemistry .

Safety and Handling Research

Research into the safety and handling of chemicals like 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is vital. Safety data sheets provide information on the hazards, first aid measures, and precautions for use, which is crucial for laboratory and industrial settings .

Safety and Hazards

The safety and hazards associated with “2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGCBCJFGTYUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.